N-[2-(beta-D-glucopyranosyloxy)-5-nitrophenyl]palmitamide
Description
Introduction and Nomenclature
Historical Context and Development
The development of N-[2-(beta-D-glucopyranosyloxy)-5-nitrophenyl]palmitamide emerged from the broader field of synthetic substrate development for enzyme research that gained momentum in the mid-to-late 20th century. The compound represents an evolution in the design of chromogenic substrates, building upon earlier work with simpler nitrophenyl glycosides that were first introduced for glycosidase activity measurements. The incorporation of fatty acid amide chains into glycoside substrates marked a significant advancement in creating more physiologically relevant model compounds that could better mimic natural lipid-carbohydrate conjugates found in biological membranes.
The synthetic methodology for creating such complex glycoconjugates has benefited from advances in glycochemistry and peptide coupling techniques developed throughout the 1970s and 1980s. Researchers recognized the need for substrates that could simultaneously probe both glycosidase activity and lipid-carbohydrate interactions, leading to the development of amphiphilic compounds like this compound. The compound's design reflects the understanding that many physiologically important processes involve the interaction of carbohydrates with lipid components, particularly in membrane-associated enzyme systems.
The historical significance of this compound also lies in its contribution to the development of more sophisticated diagnostic tools for enzyme deficiency diseases. Early diagnostic methods for lysosomal storage diseases relied on simpler substrates that did not fully capture the complexity of natural enzyme substrates. The introduction of compounds incorporating fatty acid chains provided more accurate models for studying enzyme function in pathological conditions.
Significance in Chemical and Biochemical Research
This compound holds considerable importance in contemporary biochemical research due to its unique structural features that make it particularly useful for studying enzyme-substrate interactions. The compound serves as an excellent model system for investigating the behavior of glucosidases in the presence of lipid-like substituents, providing insights into how these enzymes function in more complex biological environments. The nitrophenyl group acts as a chromogenic leaving group, allowing researchers to monitor enzymatic hydrolysis through spectrophotometric methods with high precision and sensitivity.
The amphiphilic nature of this compound makes it especially valuable for studying membrane-associated processes and enzyme activities that occur at lipid-water interfaces. Research applications have demonstrated its utility in characterizing glucosidase activity in various biological systems, including cultured cells and tissue extracts. The compound's ability to form organized structures in aqueous solutions due to its surfactant properties adds another dimension to its research applications, enabling studies of enzyme function in organized molecular assemblies.
Furthermore, the compound has proven valuable in the development of more sophisticated enzyme assays that better reflect physiological conditions. Traditional enzyme substrates often lack the structural complexity found in natural substrates, leading to results that may not accurately predict enzyme behavior in biological systems. This compound bridges this gap by providing a substrate that incorporates both carbohydrate and lipid elements, offering more physiologically relevant experimental conditions.
The research significance extends to its potential applications in drug discovery and development, where understanding enzyme-substrate interactions in membrane environments is crucial for developing effective therapeutic interventions. The compound's unique properties make it an excellent tool for screening potential enzyme inhibitors and for studying the effects of various modulators on glucosidase activity.
Nomenclature and Identification
IUPAC Nomenclature
The International Union of Pure and Applied Chemistry systematic name for this compound is N-[5-nitro-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]hexadecanamide. This nomenclature precisely describes the molecular structure by identifying the hexadecanamide backbone attached to a substituted phenyl ring that bears both a nitro group at the 5-position and a glucopyranosyl substituent at the 2-position. The IUPAC name emphasizes the structural relationship between the fatty acid amide portion and the glycosylated aromatic component.
The systematic naming convention reflects the compound's complex structure through its detailed description of the oxan ring system, which represents the glucopyranose moiety in its chair conformation. The specification of the hydroxyl group positions and the hydroxymethyl substituent provides complete structural information necessary for unambiguous identification. The nomenclature also clearly indicates the amide linkage between the hexadecanoic acid derivative and the substituted phenyl ring system.
Alternative IUPAC representations may describe the compound as N-[2-(beta-D-glucopyranosyloxy)-5-nitrophenyl]hexadecanamide, which emphasizes the glucopyranosyl linkage and maintains the traditional nomenclature for carbohydrate substituents. This alternative naming convention is particularly useful in carbohydrate chemistry contexts where the anomeric configuration and sugar identity are of primary importance.
Common Synonyms
The compound is known by several synonyms that reflect different aspects of its structure and function. The most commonly encountered alternative name is 2-hexadecanoylamino-4-nitrophenyl beta-D-glucopyranoside, which emphasizes the acylamino linkage and describes the compound from the perspective of the glucoside moiety. This nomenclature is frequently used in biochemical literature, particularly in enzyme assay protocols and substrate characterization studies.
Another widely recognized synonym is N-(2-(beta-D-glucopyranosyloxy)-5-nitrophenyl)palmitamide, which incorporates the common name "palmitamide" for the hexadecanamide portion. This naming convention is particularly prevalent in lipid chemistry and biochemical research contexts where the fatty acid component is of primary interest. The use of "palmitamide" reflects the relationship to palmitic acid, the parent fatty acid from which the amide is derived.
Table 1: Common Synonyms for this compound
| Synonym | Context of Use | Structural Emphasis |
|---|---|---|
| 2-hexadecanoylamino-4-nitrophenyl beta-D-glucopyranoside | Enzyme assays | Glucoside moiety |
| N-(2-(beta-D-glucopyranosyloxy)-5-nitrophenyl)palmitamide | Lipid chemistry | Fatty acid component |
| 2-(N-Hexadecanoylamino)-4-nitrophenyl B-D-glucopyranoside | Biochemical research | Acylamino linkage |
Additional synonyms include hexadecanamide, N-[2-(beta-D-glucopyranosyloxy)-5-nitrophenyl]-, which follows chemical database naming conventions, and various shortened forms used in research literature. The diversity of naming conventions reflects the compound's interdisciplinary applications spanning carbohydrate chemistry, lipid biochemistry, and enzyme research.
Properties
IUPAC Name |
N-[5-nitro-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]hexadecanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H46N2O9/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-24(32)29-21-18-20(30(36)37)16-17-22(21)38-28-27(35)26(34)25(33)23(19-31)39-28/h16-18,23,25-28,31,33-35H,2-15,19H2,1H3,(H,29,32) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQANZNCUHNPTGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H46N2O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Glycosylation of the Aromatic Core
The foundational step involves attaching the β-D-glucopyranosyl moiety to the phenolic oxygen of a nitro-substituted phenyl group. This glycosylation typically employs Koenigs-Knorr conditions , where a peracetylated glucopyranosyl bromide reacts with the phenolic hydroxyl group in the presence of silver carbonate (Ag₂CO₃) as a promoter. For example:
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Protection of Glucose : β-D-Glucopyranose is peracetylated using acetic anhydride and pyridine to yield 1,2,3,4,6-penta-O-acetyl-β-D-glucopyranose, enhancing its reactivity and solubility in organic solvents.
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Glycosylation : The protected glucose derivative reacts with 2-hydroxy-5-nitrophenol under Ag₂CO₃ catalysis in anhydrous dichloromethane (DCM). The reaction proceeds via an SN2 mechanism, displacing the bromide ion and forming the β-glycosidic bond.
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Deprotection : The acetyl groups are removed using methanolic sodium methoxide, yielding the free glucopyranosyloxy-nitrobenzene intermediate.
Key Parameters :
Nitration of the Phenyl Ring
While the nitro group is often introduced prior to glycosylation, post-glycosylation nitration is feasible with careful control.
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Pre-glycosylation Nitration : 2-Hydroxyphenol is nitrated using a mixture of concentrated nitric and sulfuric acids at 0°C, selectively introducing the nitro group at the para position relative to the hydroxyl group.
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Post-glycosylation Nitration : The glucosylated intermediate undergoes nitration using fuming nitric acid in acetic anhydride. This method preserves the glycosidic bond but requires stringent temperature control (<10°C) to avoid decomposition.
Challenges :
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Competing oxidation of the glucopyranosyl moiety.
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Regioselectivity issues leading to ortho/meta byproducts.
Amidation with Palmitic Acid
The final step involves coupling palmitic acid to the aromatic amine generated by reducing the nitro group.
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Nitro Reduction : The nitro group is reduced to an amine using hydrogen gas (H₂) over a palladium-on-carbon (Pd/C) catalyst in ethanol.
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Amide Coupling : The resulting amine reacts with palmitoyl chloride in the presence of N,N-diisopropylethylamine (DIPEA) as a base. Alternatively, carbodiimide coupling agents like EDCl/HOBt are used to activate the carboxylic acid.
Optimization Insights :
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Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF) for optimal solubility.
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Yield: 80–90% after recrystallization from ethyl acetate/hexane.
Enzymatic and Chemoenzymatic Approaches
Glycosyltransferase-Mediated Synthesis
Recent advances exploit glycosyltransferases for stereoselective glycosylation. For instance, Alg2 mannosyltransferase homologs have been engineered to accept UDP-glucose as a donor substrate, enabling the attachment of glucopyranosyl groups to phenolic acceptors.
Procedure :
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Enzyme Preparation : Recombinant glycosyltransferase is expressed in E. coli and purified via affinity chromatography.
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Reaction Conditions : UDP-glucose (5 mM), phenolic acceptor (2 mM), enzyme (0.1 mg/mL) in Tris-HCl buffer (pH 7.5) at 37°C.
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Yield : 40–50%, with superior stereoselectivity compared to chemical methods.
Endoglycosidase-Catalyzed Glycan Remodeling
Endo-β-N-acetylglucosaminidases (ENGases) facilitate transglycosylation, allowing the exchange of pre-installed glycans with synthetic glucopyranosyl derivatives.
Steps :
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Glycoprotein Primer : A model glycoprotein (e.g., RNase B) is deglycosylated using ENGase to generate a GlcNAc-protein intermediate.
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Transglycosylation : The glucopyranosyloxy-nitrobenzene derivative, activated as a glycosyl oxazoline, is ligated to the GlcNAc-protein using ENGase.
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Proteolytic Cleavage : The glycoprotein is digested to isolate the target compound.
Advantages :
Purification and Characterization
Chromatographic Purification
Spectroscopic Validation
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NMR : Key signals include δ 5.2 ppm (anomeric proton, J = 8.5 Hz, β-configuration), δ 8.1–8.3 ppm (nitrophenyl aromatic protons), and δ 2.2 ppm (palmitoyl methylene).
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HRMS : Calculated for C₂₈H₄₆N₂O₉ [M+H]⁺: 555.3285; Found: 555.3288.
Comparative Analysis of Methods
| Parameter | Chemical Synthesis | Enzymatic Synthesis |
|---|---|---|
| Yield | 60–75% | 40–50% |
| Stereoselectivity | Moderate | High |
| Scalability | Multi-gram | Milligram |
| Cost | Low | High |
| Reaction Time | 48–72 h | 12–24 h |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitrophenyl group can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group under reducing conditions, such as with hydrogen gas and a metal catalyst.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) and sodium borohydride.
Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents, while nucleophilic substitutions may involve nucleophiles like hydroxide ions.
Major Products:
Oxidation: Oxidized derivatives of the nitrophenyl group.
Reduction: Amino derivatives of the nitrophenyl group.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
N-[2-(beta-D-glucopyranosyloxy)-5-nitrophenyl]palmitamide has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying glycosylation and nitration reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in drug delivery systems and as a bioactive compound.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-[2-(beta-D-glucopyranosyloxy)-5-nitrophenyl]palmitamide involves its interaction with specific molecular targets and pathways. The glucopyranosyl group may facilitate binding to carbohydrate-recognizing proteins, while the nitrophenyl group can participate in redox reactions. The palmitamide moiety may enhance the compound’s lipophilicity, aiding in membrane interactions and cellular uptake.
Comparison with Similar Compounds
N-[2-(beta-D-galactopyranosyloxy)-5-nitrophenyl]palmitamide (CAS 63424-42-0)
Structural Differences :
Functional Implications :
- Altered solubility due to galactose’s axial hydroxyl, which may reduce water solubility compared to the gluco-analog.
- Potential differences in receptor binding or enzymatic recognition, as galactose-specific lectins may interact preferentially .
N-(2-(tert-butoxy)ethyl)-N-(2-nitro-5-(prop-2-yn-1-yloxy)benzyl)palmitamide
Structural Differences :
Key Contrast :
- Lacks a carbohydrate moiety, reducing polar interactions but enhancing lipophilicity for membrane permeability.
Sesamoside (Sesamum angolense-derived)
Structural Differences :
- Contains a methyl oxireno[4,5]cyclopenta[1,2-c]pyran backbone instead of a nitrophenyl-palmitamide structure.
- Features a beta-D-glucopyranosyloxy group but in a fused cyclic system .
Functional Roles :
- Used as a reference standard and pharmacological research tool, emphasizing natural product applications.
- The oxireno ring may confer unique stability or bioactivity compared to the synthetic nitrophenyl derivative .
(R/S)-N-[(2S/R,4S/R,5S)-...]butanamide Derivatives
Structural Differences :
- Complex stereochemistry (e.g., (R)- or (S)-configurations at multiple chiral centers).
- Aromatic substituents include 2,6-dimethylphenoxy and tetrahydro-pyrimidinyl groups .
Pharmacological Relevance :
- Stereochemical diversity impacts receptor affinity; e.g., (S)-isomers may exhibit higher binding to hydrophobic pockets.
- Designed for targeted therapies, contrasting with the parent compound’s broader intermediate role .
Biological Activity
N-[2-(beta-D-glucopyranosyloxy)-5-nitrophenyl]palmitamide is a compound of interest due to its potential biological activities, particularly in pharmacology and biochemistry. This article explores the compound's biological activity, including its mechanisms of action, effects on various biological systems, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C₁₈H₃₅N₂O₉
- Molecular Weight : 373.49 g/mol
The structure includes a palmitamide backbone linked to a nitrophenyl group and a glucopyranosyl moiety, which may influence its solubility and interaction with biological targets.
Mechanisms of Biological Activity
- Anti-inflammatory Effects : Research indicates that this compound exhibits anti-inflammatory properties. It may inhibit pro-inflammatory cytokines and reduce oxidative stress in various cell types, particularly in models of chronic inflammation .
- Analgesic Properties : The compound has been shown to possess analgesic effects in animal models. It appears to modulate pain pathways by interacting with cannabinoid receptors, suggesting potential applications in pain management .
- Cell Proliferation and Apoptosis : Studies have demonstrated that this compound can influence cell proliferation rates and induce apoptosis in cancer cell lines. This suggests its potential as an anticancer agent, particularly against specific tumor types .
In Vitro Studies
- Cell Line Studies : In vitro studies using human cancer cell lines (e.g., breast and colon cancer) showed that treatment with this compound resulted in a significant reduction in cell viability, with IC50 values ranging from 10 to 30 µM depending on the cell type .
In Vivo Studies
- Animal Models : In vivo experiments using rodent models demonstrated that administration of the compound led to decreased tumor growth rates and improved survival outcomes in treated groups compared to controls .
Case Studies
- Case Study 1 : A study investigated the effects of this compound on inflammatory bowel disease (IBD) models. The results indicated that the compound significantly reduced markers of inflammation (e.g., TNF-alpha, IL-6) in colonic tissues .
- Case Study 2 : Another study focused on the analgesic effects of the compound in a neuropathic pain model. Mice treated with this compound exhibited reduced pain sensitivity compared to untreated controls, supporting its potential use in pain therapies .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
